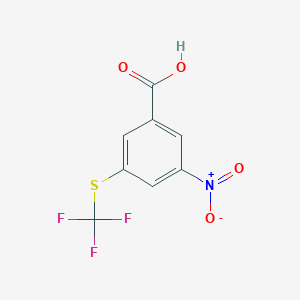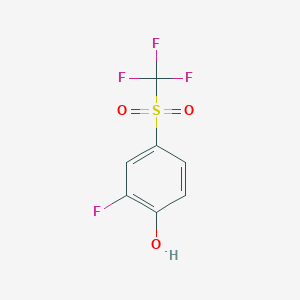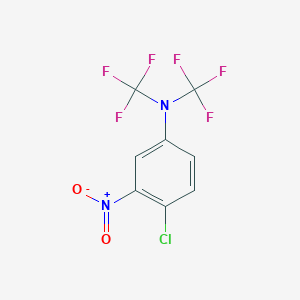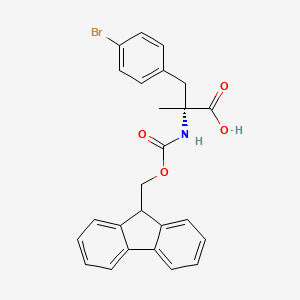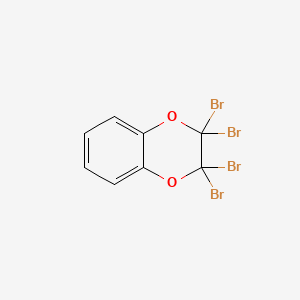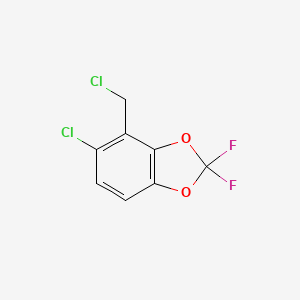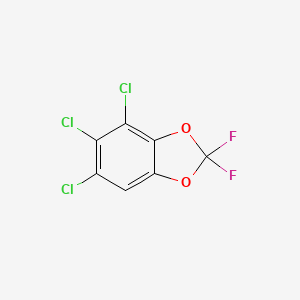![molecular formula C10H5F5O B6351654 [(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97% CAS No. 565-28-6](/img/structure/B6351654.png)
[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene, also known as PFBCB, is a synthetic compound that has been used in scientific research for a variety of applications. PFBCB is a colorless solid that is soluble in organic solvents and has been used in a variety of scientific research applications. It is a fluorinated cyclobutene derivative and has a melting point of around 50-60 degrees Celsius.
Wissenschaftliche Forschungsanwendungen
[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97% has been used for a variety of scientific research applications, including as a catalyst for organic reactions and as a building block for the synthesis of novel compounds. It has also been used in the synthesis of a variety of fluorinated compounds, including fluorinated polymers, and has been used as a reagent for the synthesis of fluorinated amino acids. It has also been used in the synthesis of a variety of fluorinated heterocycles, such as fluorinated pyridines and fluorinated quinolines.
Wirkmechanismus
[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97% acts as a catalyst for organic reactions and is used to facilitate the formation of a variety of organic products. It is believed to act by forming a catalytic cycle in which the [(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97% molecule is activated by the reaction of the starting materials, which then allows the reaction to proceed.
Biochemical and Physiological Effects
[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97% has not been studied for its biochemical and physiological effects in humans or animals. However, it has been shown to be non-toxic and non-mutagenic in vitro studies.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using [(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97% in laboratory experiments is its high purity and availability. It is easy to obtain and can be used in a variety of reactions with a high yield. However, its use is limited by its relatively low reactivity, which can make it difficult to use in some reactions.
Zukünftige Richtungen
There are a number of potential future directions in which [(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97% could be used. These include its use as a catalyst for the synthesis of novel compounds, its use in the synthesis of fluorinated polymers, and its use in the synthesis of fluorinated heterocycles. Additionally, further research could be done to explore its potential applications in biochemistry and physiology. Other potential areas of research include its use as a reagent for the synthesis of fluorinated amino acids and its use as a reagent for the synthesis of fluorinated heterocycles.
Synthesemethoden
[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97% is synthesized through a series of steps starting with the reaction of 1-cyclobutene-1-yloxybenzene with 2,3,3,4,4-pentafluorobenzoyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction yields the desired product, [(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97%, in a yield of around 97%.
Eigenschaften
IUPAC Name |
(2,3,3,4,4-pentafluorocyclobuten-1-yl)oxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F5O/c11-7-8(10(14,15)9(7,12)13)16-6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZLXVUUOWYDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(C2(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




